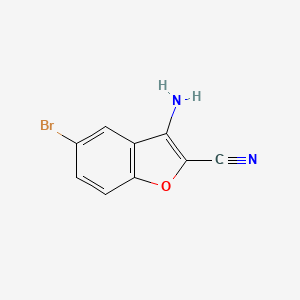

3-Amino-5-bromobenzofuran-2-carbonitrile

Description

Contextual Placement within Benzofuran (B130515) Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, constitutes the core scaffold of numerous natural products and synthetic molecules with significant biological activities. nih.govlbp.worldmdpi.comresearchgate.net First synthesized by Perkin in 1870, the benzofuran nucleus is a cornerstone in the development of therapeutic agents targeting a wide array of diseases, including cancer, bacterial infections, and viral illnesses. nih.govacs.org Benzofuran derivatives are recognized for their broad pharmacological and physiological properties, making them a focal point of research in medicinal chemistry, drug discovery, and the pharmaceutical industry. mdpi.com The compound 3-Amino-5-bromobenzofuran-2-carbonitrile is a specific derivative, belonging to the broader class of substituted benzofurans. Research into such derivatives aims to explore how different substituents on the benzofuran core influence its chemical properties and biological potential. rsc.org

Significance of Functional Groups: Amino, Bromo, and Carbonitrile Moieties

The distinct chemical behavior and potential applications of this compound are dictated by its three key functional groups: an amino (-NH2) group, a bromo (-Br) substituent, and a carbonitrile (-CN) group.

The amino group is a fundamental component in medicinal chemistry. researchgate.netresearchgate.net Its presence can significantly enhance the biological activities of the parent molecule. nih.govmdpi.com Amino groups are vital building blocks in the synthesis of pharmaceuticals and can serve as active pharmaceutical ingredients or precursors to them. They play a crucial role in molecular interactions, often participating in hydrogen bonding with biological targets like enzymes. mdpi.com In the context of benzofurans, the introduction of an amino group at the 3-position is a strategy employed to augment the compound's therapeutic potential. nih.gov

The bromo group , a halogen substituent, is frequently utilized in organic synthesis to modify the physical and chemical properties of a molecule, such as its reactivity and solubility. fiveable.me The carbon-bromine bond can act as a leaving group in nucleophilic substitution reactions, providing a site for further molecular elaboration. fiveable.mefiveable.me Bromine's size and electronegativity can influence steric interactions and electronic effects within the molecule. fiveable.me Furthermore, the incorporation of a bromo group has been shown to improve certain material properties and can be a key feature in the design of new organic materials. rsc.orgresearchgate.net

The carbonitrile group (or nitrile group) is a versatile functional moiety in organic chemistry. libretexts.org Characterized by a carbon-nitrogen triple bond, it is electrophilic at the carbon atom, making it susceptible to nucleophilic attack. libretexts.org This reactivity allows for its conversion into other important functional groups. For instance, nitriles can be hydrolyzed to form carboxylic acids or reduced to yield primary amines. libretexts.orglibretexts.org They can also react with organometallic reagents, such as Grignard reagents, to form ketones. libretexts.orgwikipedia.org This chemical flexibility makes the carbonitrile group a valuable synthetic intermediate.

The combination of these three functional groups on a benzofuran scaffold results in a molecule with a unique profile of reactivity and potential for diverse applications in chemical synthesis and materials science.

Overview of Research Trajectories for Halogenated Aminobenzofuran Carbonitrile Derivatives

Research involving halogenated aminobenzofuran carbonitriles primarily focuses on the development of novel synthetic methodologies and the exploration of their potential as multifunctional agents. Scientists are investigating efficient ways to construct these complex scaffolds. For example, recent studies have developed cascade cyclization strategies to synthesize aminobenzofuran derivatives, noting that halogen-substituted substrates can lead to excellent product yields. mdpi.com

A significant area of investigation is the potential therapeutic application of these compounds. A series of novel 3-aminobenzofuran derivatives were designed and synthesized as potent multifunctional agents for conditions like Alzheimer's disease. nih.gov In these studies, researchers prepare a library of related compounds, varying the substituents to understand structure-activity relationships. For instance, one study prepared various derivatives by reacting an aminobenzofuran intermediate with different benzyl (B1604629) chlorides to produce a range of final compounds for biological evaluation. nih.gov The research trajectory often involves a multi-step process: initial synthesis, in vitro screening for biological activity, and computational studies like molecular docking to understand the interaction with biological targets. nih.govbrieflands.com

Historical Development of Benzofuran Synthesis and Derivatization Relevant to the Compound

The history of benzofuran chemistry began with its first synthesis by W. H. Perkin in 1870. nih.govacs.org Since this initial discovery, chemists have devised numerous methods to construct and functionalize the benzofuran ring system, driven by the wide-ranging applications of its derivatives. nih.govacs.org

Early methods have been supplemented over the decades by more sophisticated and efficient catalytic strategies. The development of transition metal-catalyzed reactions, particularly those using palladium and copper, has been instrumental. nih.govacs.org For instance, the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a powerful method for forming the benzofuran ring. nih.govacs.org

The synthesis of specifically substituted benzofurans, such as those bearing amino groups, has also seen significant advancement. Researchers have developed one-pot strategies that allow for the assembly of amino-substituted benzofuran skeletons from simple starting materials in high yields. nih.gov An example includes the copper-catalyzed reaction of substituted amines, salicylaldehydes, and a source of acetylene. nih.gov The synthesis of 3-aminobenzofurans can be achieved through various routes, including the cyclization of intermediates like 2-hydroxybenzonitrile (B42573) derivatives. nih.gov These modern synthetic protocols provide efficient access to complex molecules like this compound, enabling further investigation into their properties and applications.

Data Tables

Table 1: Properties of Key Functional Groups

| Functional Group | General Formula | Key Chemical Property | Common Conversion |

|---|---|---|---|

| Amino | -NH₂ | Basic, Nucleophilic | Formation of amides, imines |

| Bromo | -Br | Good leaving group | Nucleophilic substitution |

Table 2: Selected Benzofuran Synthesis Methods

| Method Name | Catalysts/Reagents | Description | Reference |

|---|---|---|---|

| Perkin Synthesis | Base-catalyzed | Historic method for benzofuran ring formation. | nih.gov |

| Palladium-Copper Catalysis | Pd and Cu catalysts, base | Sonogashira coupling of iodophenols and alkynes followed by cyclization. | nih.govacs.org |

| One-Pot Synthesis | Copper bromide, base | Reaction of amines, salicylaldehydes, and an alkyne source to form amino-substituted benzofurans. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromo-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O/c10-5-1-2-7-6(3-5)9(12)8(4-11)13-7/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXNLNOWESZBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(O2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453513 | |

| Record name | 3-AMINO-5-BROMO-2-CYANO-BENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636992-54-6 | |

| Record name | 3-AMINO-5-BROMO-2-CYANO-BENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Bromobenzofuran 2 Carbonitrile and Its Analogs

Precursor-Based Synthesis Routes

A variety of precursor-based strategies have been developed to assemble the 3-aminobenzofuran-2-carbonitrile core. These methods often involve the cyclization of carefully chosen starting materials.

Synthesis from 2-Hydroxybenzonitriles and 2-Bromoacetophenones

A common and effective method for synthesizing 3-aminobenzofuran-2-carbonitriles involves the reaction of substituted 2-hydroxybenzonitriles with α-halo ketones, such as 2-bromoacetophenones. This multi-step synthesis typically begins with the O-alkylation of the 2-hydroxybenzonitrile (B42573) with the bromoacetophenone to form an ether intermediate. Subsequent base-catalyzed intramolecular cyclization of this intermediate leads to the formation of the benzofuran (B130515) ring.

A three-step reaction sequence starting from 2-hydroxybenzonitrile can be employed to produce a variety of 3-aminobenzofuran derivatives. nih.gov This approach highlights the versatility of using appropriately substituted phenols and ketones to generate a library of compounds.

Approaches Involving Malononitrile (B47326) as a Building Block

Malononitrile is a versatile C2-synthon that plays a crucial role in the synthesis of various heterocyclic compounds, including 3-aminobenzofuran-2-carbonitriles. One prominent method is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org The intramolecular version of this reaction is particularly useful for forming cyclic ketones from dinitriles. wikipedia.orgchem-station.com

In the context of benzofuran synthesis, malononitrile can react with suitable precursors, such as electrochemically generated quinones, to yield 2-aminobenzofuran-3-carbonitrile (B3277277) derivatives. rsc.orgrsc.org For instance, the anodic oxidation of 4,4′-biphenol in the presence of malononitrile leads to the formation of these benzofuran structures through a Michael-like addition reaction. rsc.org This electrochemical approach offers a green and efficient alternative to traditional methods. rsc.orgrsc.org

The reaction can be influenced by the applied current density, allowing for the selective synthesis of different benzofuran derivatives. rsc.org

Utilization of Chalcone (B49325) Derivatives as Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as valuable precursors for the synthesis of various heterocyclic systems, including benzofurans. bhu.ac.in A strategy involving the rearrangement of 2-hydroxychalcones can lead to the selective synthesis of 3-acylbenzofurans. nih.govrsc.org These can be further manipulated to introduce the desired amino and cyano functionalities.

Microwave-assisted synthesis using chalcone precursors has been reported for the creation of 3-amino-2,3-dihydrobenzofurans. mdpi.com This method involves acid-catalyzed aldol (B89426) condensation, reduction, and epoxidation reactions. mdpi.com Additionally, benzofuran-based chalcones can react with reagents like urea (B33335), thiourea (B124793), and guanidine (B92328) hydrochloride to form pyrimidine-containing derivatives. brieflands.com

| Precursor | Reagent | Product | Reference |

| 2-Hydroxychalcones | Phenyliodine diacetate | 3-Acylbenzofurans | nih.gov |

| Chalcone precursors | Acid, Microwave | 3-Amino-2,3-dihydrobenzofurans | mdpi.com |

| Benzofuran chalcones | Urea, Thiourea, Guanidine hydrochloride | Pyrimidine-substituted benzofurans | brieflands.com |

Strategies Employing Hydrazone and Hydrazonoyl Halide Precursors

Hydrazones and their halogenated counterparts, hydrazonoyl halides, are key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles. ekb.egnih.gov The Japp-Klingemann reaction, for example, is a classical method for synthesizing hydrazones from β-keto-acids or esters and aryl diazonium salts. wikipedia.orgsynarchive.comslideshare.net These hydrazones can then be used in subsequent reactions to form more complex molecules, such as indoles via Fischer indole (B1671886) synthesis. wikipedia.orgyoutube.com

Hydrazonoyl halides are particularly reactive and can be used to construct five-membered heterocyclic rings through 1,3-dipolar cycloaddition reactions. ekb.eg They can be prepared by various methods, including the coupling of diazonium chlorides with activated halogenated methylene (B1212753) compounds. ekb.eg The reaction of hydrazonoyl halides with various nucleophiles provides a facile route to a diverse range of heterocyclic systems. nih.govresearchgate.netresearchcommons.org

For instance, the reaction of specific hydrazonoyl chlorides with a 3-amino-2H-pyrazole derivative in the presence of a base leads to the formation of imidazopyrazole analogs. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| β-Keto-esters | Aryl diazonium salts | Hydrazones | wikipedia.org |

| Aldehyde N-heteroarylhydrazones | Bromine in acetic acid | Cyclized hydrazonoyl bromides | ekb.eg |

| 3-Amino-2H-pyrazole derivative | Hydrazonoyl chlorides | Imidazopyrazole analogs | researchgate.net |

Synthesis via Cyclization of Oxopropanenitrile Derivatives

β-Oxoalkanonitriles are versatile reagents in heterocyclic synthesis. nih.gov They can be prepared through several methods, including the acylation of active nitriles and the reaction of α-haloketones with cyanide ions. nih.gov The cyclization of appropriately substituted oxopropanenitrile derivatives provides a direct route to the 3-aminobenzofuran-2-carbonitrile skeleton.

Catalytic Synthesis Approaches

Catalysis, particularly using transition metals, offers efficient and selective methods for the synthesis of benzofurans. Both palladium and copper catalysts have been extensively explored for this purpose.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. researchgate.net A notable example is the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters, which provides a novel route to 3-acyl-2-aminobenzofurans. rsc.org This reaction involves the cleavage of an acyl-oxygen bond and intramolecular oxyacylation to a cyano moiety. rsc.org Palladium catalysis is also employed in the functionalization of the pre-formed benzofuran ring system. nih.govdocumentsdelivered.com

Copper-catalyzed reactions have also proven to be highly effective for benzofuran synthesis. nih.gov Copper catalysts can facilitate the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to produce polysubstituted benzofurans. rsc.org Furthermore, copper-catalyzed cascade reactions of nitriles and 2-aminobenzylamine can yield quinazoline (B50416) derivatives, demonstrating the versatility of copper in heterocyclic synthesis. rsc.org One-pot syntheses of 3-aminobenzofurans have been achieved using copper iodide (CuI) in deep eutectic solvents. mdpi.comresearchgate.net

| Catalyst | Reactants | Product | Reference |

| Palladium(II) acetate (B1210297)/Triphenylphosphine | 2-(Cyanomethyl)phenyl esters | 3-Acyl-2-aminobenzofurans | rsc.org |

| Copper catalyst | Phenols and alkynes | Polysubstituted benzofurans | rsc.org |

| Copper Iodide (CuI) | Salicylaldehydes, amines, alkynes | 3-Aminobenzofurans | mdpi.comresearchgate.net |

| Palladium/Copper (Sonogashira coupling) | Terminal alkynes and iodophenols | Benzofuran derivatives | nih.gov |

Cesium Carbonate (Cs2CO3)-Mediated Room-Temperature Reactions

A particularly efficient method for the synthesis of 3-amino-2-aroyl benzofuran derivatives, which are structural analogs of 3-amino-5-bromobenzofuran-2-carbonitrile, involves a cesium carbonate (Cs2CO3)-mediated reaction. nih.govacs.org This approach facilitates a cascade reaction between 2-hydroxybenzonitriles and 2-bromoacetophenones at room temperature. nih.gov The use of Cs2CO3 in a polar aprotic solvent like dimethylformamide (DMF) has proven to be an ideal combination, often resulting in good to excellent yields within a very short timeframe. nih.govacs.org

The effectiveness of cesium carbonate in this context is often attributed to the "cesium effect." nih.govacs.org Unlike other alkali metal carbonates, Cs2CO3 exhibits high solubility in solvents like DMF, leading to a lower degree of ion pairing and solvation. This increased availability of the carbonate anion enhances its basicity and reactivity, promoting the necessary bond formations for the cyclization to occur efficiently at ambient temperatures. nih.govacs.org When bases such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are used under the same room-temperature conditions, they often result in a mixture of products or require higher temperatures to achieve a clean reaction. nih.govacs.org

This methodology's advantages include the use of readily available substrates, rapid reaction times, high yields, and a straightforward purification process. nih.gov

Table 1: Effect of Different Bases on the Synthesis of 3-amino-2-aroyl benzofurans

| Entry | Base | Solvent | Temperature | Time | Yield |

| 1 | Cs2CO3 | DMF | Room Temp. | 10-20 min | Excellent |

| 2 | Na2CO3 | DMF | Room Temp. | 2 h | Mixture of Products |

| 3 | K2CO3 | DMF | Room Temp. | 2 h | Mixture of Products |

| 4 | K2CO3 | DMF | 100 °C | - | Desired Product |

This table is a representation of findings described in the literature. nih.govacs.org

Base-Catalyzed (e.g., Piperidine (B6355638), KOH, Acetic Acid) Cyclization and Condensation

Base-catalyzed reactions are a cornerstone in the synthesis of various heterocyclic scaffolds, including benzofurans. nih.gov Different bases can be employed to promote the key cyclization and condensation steps. For instance, organic bases like piperidine and 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) have been utilized in the construction of benzofuran derivatives through cyclization processes. nih.gov

In reactions leading to aminonitrile structures, the choice of catalyst is crucial. For the synthesis of related aminofuran-3-carbonitriles, it has been observed that base-mediated cyclization can be challenging. This is because the acidity of the α-proton of the malononitrile moiety is higher than that of the carbonyl function, leading to deprotonation at the wrong site and hindering the desired cyclization. clockss.org

To overcome this, acid-catalyzed cyclization presents a viable alternative. clockss.org Acids such as trifluoroacetic acid (TFA) can protonate the nitrogen of the nitrile group, which activates it for nucleophilic attack by the carbonyl oxygen, thereby promoting the cyclization. clockss.org This acid-mediated approach has been shown to be effective under mild conditions at room temperature. clockss.org Similarly, polyphosphoric acid (PPA) has been used to catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core, although this may require elevated temperatures of around 110 °C. wuxiapptec.com While strong bases like aqueous potassium hydroxide (B78521) (KOH) have been used in the synthesis of other amino-carbonitrile heterocycles like aminothiophenes, their direct application to this specific benzofuran synthesis requires careful consideration of the substrate's reactivity. nih.gov

Palladium and Copper-Catalyzed Methods in Benzofuran Ring Formation

Transition metal catalysis, particularly using palladium and copper, offers powerful and versatile routes to benzofuran rings. nih.gov

A notable strategy involves a Sonogashira coupling reaction between terminal alkynes and iodophenols, co-catalyzed by palladium and copper complexes. nih.gov In this approach, a catalyst system such as bis(triphenylphosphine)palladium(II) dichloride ((PPh3)2PdCl2) with copper iodide (CuI) as a co-catalyst is used, typically in the presence of a base like triethylamine (B128534). The initial coupling is followed by an intramolecular cyclization to yield the benzofuran derivative. nih.gov

Palladium catalysts are also employed independently in various benzofuran syntheses. For example, palladium acetate (Pd(OAc)2) can catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles. nih.gov Another advanced method involves palladium-catalyzed C–H activation/oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes to form the benzofuran ring system. rsc.org

Copper catalysts are not only used as co-catalysts with palladium but also play a primary role in certain synthetic steps. Following the successful synthesis of 3-aminobenzofurans via methods like the Cs2CO3-mediated reaction, copper(II) acetate (Cu(OAc)2) can be used to catalyze the N-arylation of the amino group. nih.govacs.orgnih.gov This subsequent functionalization is valuable for creating a diverse library of compounds for further research. One-pot syntheses using copper iodide (CuI) in deep eutectic solvents have also been developed for the formation of 3-aminobenzofurans. nih.govmdpi.com

Reaction Condition Optimization

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and reaction time is critical for developing a robust and scalable synthetic protocol.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a pivotal role in the outcome of synthetic reactions for benzofuran derivatives. In the cesium carbonate-mediated synthesis of 3-amino-2-aroyl benzofurans, dimethylformamide (DMF) is the solvent of choice. nih.govacs.org The high solubility of Cs2CO3 in DMF is a key factor in the reaction's success at room temperature, leading to high yields and selectivity for the desired product. nih.govacs.org Using other bases in DMF at the same temperature resulted in product mixtures, highlighting the unique synergy between Cs2CO3 and this specific solvent. nih.govacs.org The use of toluene (B28343) as a solvent has been reported in palladium-catalyzed syntheses of benzofuran derivatives. nih.gov

Temperature and Pressure Considerations

Temperature is a critical parameter that often dictates the feasibility and efficiency of a synthetic route. A significant advantage of the Cs2CO3-mediated synthesis of 3-aminobenzofuran analogs is that it proceeds rapidly at room temperature. nih.govacs.org This is in contrast to other methods that require elevated temperatures. For instance, when K2CO3 was used as the base in the same reaction system, heating to 100 °C was necessary to obtain the desired product. nih.govacs.org Similarly, some palladium-catalyzed reactions and acid-catalyzed cyclizations with PPA may require temperatures ranging from 90 °C to 110 °C or higher. nih.govwuxiapptec.com Most of these syntheses are conducted at standard atmospheric pressure, simplifying the experimental setup.

Gram-Scale Synthesis Feasibility

The viability of producing 3-aminobenzofuran derivatives on a larger, preparative scale has been successfully demonstrated, suggesting that the synthesis of this compound is also feasible at the gram-scale. Research has established robust and scalable protocols for structurally related compounds, providing a strong basis for its scaled-up production.

A notable example is the development of an efficient cascade cyclization strategy to produce various aminobenzofuran spiro-derivatives. nih.gov This method, which utilizes ortho-hydroxy α-aminosulfones and bromo-diones, has been explicitly shown to be effective up to the gram-scale, yielding products with high efficiency. nih.govresearchgate.net The success of this protocol underscores the stability and scalability of the reaction platform for forming the core 3-aminobenzofuran structure, a key feature of the target compound. nih.gov The established scalability provides a reliable foundation for synthesizing significant quantities of related molecules for further research and development.

Table 1: Demonstrated Gram-Scale Synthesis of 3-Aminobenzofuran Analogs

| Product Type | Starting Materials | Scale | Yield Efficiency | Reference |

|---|---|---|---|---|

| Aminobenzofuran Spiroindanone | ortho-Hydroxy α-aminosulfone, 2-bromo-1,3-indandione | Gram-scale | >95% | nih.gov, researchgate.net |

| Aminobenzofuran Spirobarbituric Acid | ortho-Hydroxy α-aminosulfone, 5-bromo-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Gram-scale | >85% | nih.gov, researchgate.net |

Green Chemistry Aspects in Synthesis

The synthesis of heterocyclic compounds, including benzofuran derivatives, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact. rsc.org Key areas of focus include the use of environmentally benign solvents, minimizing waste through high atom economy, and employing recyclable catalysts.

Solvent-Free or Reduced-Solvent Methodologies

To mitigate the environmental impact of organic solvents, several methodologies have been developed that are applicable to the synthesis of this compound and its precursors. These include solvent-free reactions using ionic liquids and mechanochemistry.

One prominent approach involves the use of ionic liquids, which can act as both the solvent and catalyst. For instance, the bromination of furan (B31954) rings, a key step for a precursor to the target molecule, has been achieved with high yield and selectivity under solvent-free conditions using 1-butyl-3-methylimidazolium tribromide ([bmim]Br3). asianpubs.orgchemicalbook.comasianpubs.org This method avoids hazardous reagents like molecular bromine and traditional volatile solvents. asianpubs.orgchemicalbook.com Furthermore, task-specific ionic liquids such as 1-butyl-3-methylimidazolium acetate ([BMIM]Ac) have been shown to be effective and recyclable catalysts for synthesizing bicyclic ortho-amino carbonitriles under ambient, aqueous conditions, preventing side product formation. researchgate.net

Mechanochemistry, specifically ball-milling, represents another powerful solvent-free technique. It has been successfully used in the one-pot, three-component synthesis of 2-amino-4H-pyran and chromene derivatives, which are structurally similar to the target molecule. rsc.org This method proceeds at ambient temperature, often with quantitative conversion and high yields, generating products that can be easily purified by simple trituration with water, thus dramatically reducing solvent waste. rsc.org

Table 2: Comparison of Green Synthetic Methodologies

| Methodology | Key Features | Advantages | Applicable Reaction Type | Reference |

|---|---|---|---|---|

| Ionic Liquid ([bmim]Br3) | Solvent-free bromination | High regioselectivity, safer than Br2, simple work-up | Electrophilic Bromination | asianpubs.org, chemicalbook.com |

| Ionic Liquid ([BMIM]Ac) | Recyclable catalyst, aqueous medium | Mild conditions, prevents side reactions, high yield | Multi-component synthesis of ortho-amino carbonitriles | researchgate.net |

| Mechanochemistry (Ball-Milling) | Solvent-free, uses organocatalyst | Ambient temperature, short reaction times, minimal waste, high yields | Multi-component synthesis of 2-amino-3-cyano heterocycles | rsc.org |

Atom Economy and Waste Minimization Strategies

Maximizing atom economy and minimizing waste are central to green synthesis. This is achieved by designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form an enamine, is a classic and highly atom-economical route for synthesizing 3-amino-2-carbonitrile heterocycles. wikipedia.orgnumberanalytics.comyoutube.com As an intramolecular cyclization, it theoretically involves the loss of no atoms, rearranging the substrate to form the desired ring system, making it an inherently efficient process. chem-station.com

Multi-component reactions (MCRs) are another exemplary strategy for achieving high atom economy. The one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles from malononitrile, arylglyoxals, and hydrazine (B178648) hydrate (B1144303) demonstrates how multiple components can be combined in a single step to build complex molecules with minimal byproduct formation. scielo.org.za

Waste minimization is further addressed through the use of recyclable catalysts. The ionic liquid [BMIM]Ac, used in the synthesis of ortho-amino carbonitriles, can be recovered and reused without a significant loss of activity, reducing both cost and chemical waste. researchgate.net Similarly, the use of solid-phase organocatalysts in mechanochemical reactions allows for easy separation and potential reuse, contributing to a more sustainable synthetic process. rsc.org

Chemical Reactivity and Derivatization of 3 Amino 5 Bromobenzofuran 2 Carbonitrile

Transformations at the Amino Group

The amino group at the C-3 position of the benzofuran (B130515) ring is a primary site for a variety of chemical modifications, including N-arylation, acylation, and condensation reactions. These transformations are pivotal for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

N-Arylation Reactions, Including Chan–Lam Coupling

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an amine with a boronic acid to form a carbon-nitrogen bond. rsc.orgnih.govyoutube.comThis reaction is advantageous as it can often be carried out in the presence of air at room temperature. youtube.comThe general mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated product. nih.gov While specific examples of Chan-Lam coupling with 3-amino-5-bromobenzofuran-2-carbonitrile are not extensively documented in the reviewed literature, the N-arylation of similar heterocyclic amines, such as aminobenzamides and 2-aminothiophene-3-carboxylates, has been successfully achieved using this methodology. nih.govnih.govFor instance, the chemoselective N-arylation of aminobenzamides has been accomplished using copper catalysts and various aryl boronic acids under open-flask conditions. nih.govSimilarly, a practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate with both arylboronic acids and potassium aryltrifluoroborate salts has been developed. nih.govThese examples suggest the potential applicability of Chan-Lam coupling for the N-arylation of this compound, which would provide access to a diverse range of N-aryl derivatives.

It has been observed that the choice of base can significantly influence the outcome of Chan-Lam couplings. Bases like triethylamine (B128534) and pyridine (B92270) are commonly used to sequester the acid generated during the reaction and can also act as ligands for the copper catalyst. nih.govIn some cases, bidentate ligands like tetramethylethylenediamine (TMEDA) have been shown to enhance the reactivity and selectivity of the N-arylation. nih.gov

Acylation and Other N-Substitutions

The amino group of this compound readily undergoes acylation with various acylating agents. This reaction is a fundamental transformation for the introduction of a variety of substituents at the nitrogen atom.

A common acylation reaction involves the use of acid anhydrides. For example, the protection of the amino group of 5-bromo-2-aminobenzimidazole, a related heterocyclic amine, has been achieved using acetic anhydride. nih.govIn peptide synthesis, mixed carboxylic acid anhydrides are highly activated amino acid derivatives that efficiently form peptide bonds. thieme-connect.deThese methods highlight the general utility of anhydrides for the acylation of amino groups in heterocyclic systems.

Condensation Reactions Involving the Amino Moiety

The amino group of this compound is a key functional handle for the construction of fused heterocyclic systems through condensation reactions. These reactions typically involve the initial formation of an intermediate by reaction of the amino group with a suitable electrophile, followed by an intramolecular cyclization.

One-pot, three-component reactions are an efficient strategy for the synthesis of complex molecules. For instance, the condensation of 3-aminothiophene derivatives with aldehydes and Meldrum's acid has been used to synthesize thieno[3,2-b]pyridin-5-ones. researchgate.netSimilarly, 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized through a one-pot reaction of arylglyoxals, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303). scielo.org.zaThese examples showcase the potential of multicomponent reactions involving aminonitriles for the rapid assembly of diverse heterocyclic scaffolds.

A notable application of the condensation reactivity of this compound is in the synthesis of pyrimido[5,4-b]benzofuran and benzofuro[3,2-d]pyrimidine derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.

Reactions Involving the Bromo Substituent

The bromo substituent at the C-5 position of the benzofuran ring serves as a versatile handle for the introduction of new carbon-carbon bonds through various cross-coupling reactions. This functional group can also potentially undergo nucleophilic aromatic substitution under specific conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide. tcichemicals.comThis reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids. nih.gov While specific examples of Suzuki coupling with this compound are not explicitly detailed in the reviewed literature, the successful coupling of other 5-bromobenzofuran (B130475) derivatives has been reported. For instance, methyl 5-bromobenzofuran-2-carboxylate has been coupled with various arylboronic acids using a palladium catalyst to afford the corresponding 5-arylbenzofuran-2-carboxylates in good to excellent yields. researchgate.netThis demonstrates the feasibility of utilizing the bromo substituent at the C-5 position of the benzofuran core for Suzuki cross-coupling reactions. The presence of the amino and nitrile groups on the target molecule would need to be considered for potential catalyst inhibition or side reactions, but the broad functional group tolerance of the Suzuki coupling suggests that this transformation should be achievable.

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgThis reaction is a highly efficient method for the synthesis of arylalkynes.

| Cross-Coupling Reaction | Catalyst System | Coupling Partner | General Product Type |

| Suzuki Coupling | Palladium catalyst | Arylboronic acid | 5-Aryl-3-aminobenzofuran-2-carbonitrile |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst | Terminal alkyne | 3-Amino-5-alkynylbenzofuran-2-carbonitrile |

Reactions at the Carbonitrile Group

The carbonitrile (CN) group in this compound is a key functional handle for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The hydrolysis of the nitrile group offers a direct route to the corresponding carboxamide and carboxylic acid derivatives, which are important intermediates in medicinal chemistry. The reaction can be performed under either acidic or basic conditions, with the reaction outcome often depending on the specific conditions employed.

Under controlled conditions, partial hydrolysis of the nitrile yields the corresponding 3-amino-5-bromobenzofuran-2-carboxamide. While specific reaction conditions for the direct hydrolysis of this compound to its carboxamide are not extensively documented in the reviewed literature, the existence of the carboxamide is confirmed by its entry in chemical databases researchgate.netchemicalbook.comlookchem.comresearchgate.net. The synthesis of related benzofuran-2-carboxamide (B1298429) derivatives has been achieved through various methods, including the coupling of benzofuran-2-carboxylic acids with amines nih.govnih.gov.

Complete hydrolysis to 3-amino-5-bromobenzofuran-2-carboxylic acid can be achieved under more forcing acidic or basic conditions google.comnih.gov. For instance, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) would lead to the formation of the carboxylic acid rsc.orgmdpi.comgoogle.com. A related synthesis of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate has been reported, which involves the reaction of 5-bromo-2-hydroxybenzonitrile (B1273605) with ethyl chloroacetate, followed by cyclization orgsyn.org. Subsequent hydrolysis of the resulting ester would provide the desired carboxylic acid.

Table 1: Hydrolysis Products of this compound

| Product Name | Molecular Formula | Method of Formation | Reference |

| 3-Amino-5-bromobenzofuran-2-carboxamide | C₉H₇BrN₂O₂ | Partial hydrolysis of the nitrile | researchgate.netchemicalbook.com |

| 3-Amino-5-bromobenzofuran-2-carboxylic acid | C₉H₆BrNO₃ | Complete hydrolysis of the nitrile or corresponding ester | google.comnih.gov |

Reduction to Amine Derivatives

The reduction of the carbonitrile group provides access to (3-amino-5-bromobenzofuran-2-yl)methanamine, a primary amine derivative. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) mdpi.comnih.govnih.govmdpi.com. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine mdpi.com. While specific examples for the reduction of this compound are scarce in the literature, the general reactivity of nitriles suggests that this method would be applicable.

Catalytic hydrogenation is another potential method for the reduction of the nitrile group, although it may also affect other functional groups in the molecule depending on the catalyst and reaction conditions.

Table 2: Potential Reduction Products of this compound

| Product Name | Molecular Formula | Reducing Agent | Reference |

| (3-amino-5-bromobenzofuran-2-yl)methanamine | C₉H₉BrN₂O | Lithium aluminum hydride (LiAlH₄) | nih.govmdpi.com |

Cycloaddition Reactions

Reactivity of the Benzofuran Heterocycle

The benzofuran ring system in this compound is susceptible to a range of reactions, including electrophilic substitution on the benzene (B151609) ring and, under certain conditions, ring-opening or rearrangement reactions.

Functionalization of the Benzene Ring

The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The 3-amino group is a strong activating group and an ortho-, para-director, while the 5-bromo group is a deactivating but ortho-, para-directing substituent. The interplay of these directing effects, along with the influence of the fused furan (B31954) ring, will determine the regioselectivity of further substitution.

Electrophilic attack is generally favored at positions that are activated by the amino group and not strongly deactivated by other substituents. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at a position activated by the amino group. Halogenation could introduce another halogen atom onto the benzene ring. The specific outcome of these reactions on this compound would require experimental investigation to determine the precise regioselectivity.

Ring Opening and Rearrangement Reactions

The benzofuran ring, particularly in electron-rich derivatives such as 3-aminobenzofurans, can undergo ring-opening reactions under specific conditions. For example, treatment of 3-aminobenzofurans with a strong base like sodium tert-butoxide in hot toluene (B28343) has been shown to promote an unexpected oxidative ring-opening to yield α-ketoimine derivatives. This reaction is thought to proceed through a radical pathway.

Furthermore, rearrangements of benzopyran systems to benzofuran derivatives have been observed under certain reaction conditions, highlighting the potential for skeletal reorganization in these heterocyclic systems. While specific studies on the ring-opening or rearrangement of this compound are not detailed in the reviewed literature, the general reactivity patterns of related 3-aminobenzofurans suggest that such transformations could be possible under appropriate conditions.

Annulation and Heterocycle Fusion Reactions Utilizing the Compound as a Building Block

The presence of ortho-amino and cyano groups on the benzofuran core provides a reactive platform for various cyclization reactions, leading to the formation of new heterocyclic rings fused to the parent benzofuran structure.

The title compound serves as a key intermediate in the synthesis of fused pyridine systems. For instance, it can be transformed into more complex structures that subsequently cyclize to form thieno[2,3-b]pyridine (B153569) derivatives. While direct reaction pathways starting from this compound are not extensively detailed in the provided results, related structures are synthesized and then used to build the thieno[2,3-b]pyridine core.

One relevant synthesis starts from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, which is reacted with cyanothioacetamide to produce 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. mdpi.com This intermediate, upon reaction with chloroacetonitrile, yields 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile. nih.gov This highlights a multi-step pathway where a pyridine ring is first constructed and then a thiophene (B33073) ring is annulated to it, ultimately leading to the thieno[2,3-b]pyridine scaffold. mdpi.comnih.gov

Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | nih.gov |

| 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | ω-bromoacetophenone | (3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | mdpi.com |

The amino and cyano functionalities of this compound are reactive sites for the construction of fused pyrazole (B372694) rings. A common method involves reaction with hydrazine hydrate. nih.gov This reaction typically proceeds through an intramolecular cyclization, where the hydrazine adds to the nitrile group to form a hydrazone, which then attacks the amino group or a derivative thereof to close the pyrazole ring. While a direct example with the title compound is not available in the search results, the reactivity of similar aminonitrile systems is well-established. For instance, 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile undergoes intramolecular cyclization upon heating in DMF to afford a 3-amino-pyrazolo[3,4-b]pyridine derivative. nih.gov This suggests that this compound could similarly react with hydrazine to form a fused pyrazolo[3,4-b]benzofuran system.

The synthesis of thiophene derivatives often involves the Gewald reaction, which utilizes an α-cyano-carbonyl compound, elemental sulfur, and an amine. thieme-connect.de While this compound itself is a product of a related cyclization, its amino and cyano groups can be further functionalized to participate in subsequent thiophene or thiazole (B1198619) ring formations.

For example, the amino group can be converted to a thiourea (B124793) derivative by reacting with an isothiocyanate. This thiourea can then react with an α-haloketone (Hantzsch thiazole synthesis) to form a thiazole ring. Another approach involves reacting the aminonitrile with carbon disulfide to form a dithiocarbamate, which can be an intermediate for thiazole synthesis. researchcommons.org

The Gewald reaction itself, which typically forms 2-aminothiophenes, involves the reaction of a ketone or aldehyde with a compound containing an active methylene (B1212753) group (like malononitrile) and sulfur. thieme-connect.desciforum.net The aminonitrile functionality of the title compound makes it a candidate for more complex, multi-step syntheses of fused thiophenes. For example, a related compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, reacts with thioglycolic acid to form a thiazole derivative. nih.gov

The ortho-amino and cyano groups are ideal for constructing fused pyrimidine (B1678525) rings. A common method is to react the aminonitrile with formamide (B127407) or formic acid, which provides the single carbon atom required to close the pyrimidine ring, leading to an aminopyrimidine derivative. nih.gov Another route involves reaction with urea (B33335) or thiourea to yield pyrimidine-dione or thione derivatives. nih.gov

Furthermore, once a thiophene ring has been fused to the initial structure to form a thieno[2,3-b]pyridine as described in section 3.5.1, the resulting aminothiophene moiety can then be used to construct a pyrimidine ring, leading to a thienopyrimidine scaffold. For instance, reacting an aminothiophene-carbonitrile with formamide is a known method for synthesizing thieno[2,3-d]pyrimidines. nih.govresearchgate.netnih.gov Reaction of an aminothieno[2,3-b]pyridine with formamide has been shown to produce pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. researchgate.net

Table 2: Reagents for Pyrimidine and Thienopyrimidine Synthesis

| Starting Moiety | Reagent | Resulting Fused Ring | Reference |

|---|---|---|---|

| ortho-Aminonitrile | Formamide | Fused Aminopyrimidine | nih.gov |

| ortho-Aminonitrile | Urea/Thiourea | Fused Pyrimidine-dione/thione | nih.gov |

| Aminothiophene-carbonitrile | Formamide | Thieno[2,3-d]pyrimidine | nih.govnih.gov |

The nitrile group of this compound can be hydrolyzed to a carboxylic acid and subsequently to an acid hydrazide. This acid hydrazide is a key intermediate for synthesizing 1,3,4-oxadiazole (B1194373) rings. nih.govasianpubs.org The general method involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed by reacting the acid hydrazide with a carboxylic acid or acid chloride. nih.gov Dehydrating agents such as phosphorus oxychloride are commonly used to facilitate this cyclization. nih.govresearchgate.net While this specific transformation for the title compound is not directly reported, the synthesis of 1,3,4-oxadiazoles from various acid hydrazides is a well-established synthetic route. nih.govasianpubs.orgresearchgate.netnjppp.com

Reaction Mechanism Investigations

The formation of fused heterocyclic systems from precursors like this compound involves well-understood reaction mechanisms.

Gewald Reaction: The formation of the 2-aminothiophene core, a related structure, proceeds via a Knoevenagel condensation between a carbonyl compound and an active methylene nitrile, followed by the addition of sulfur to form a thiolate intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the final 2-aminothiophene. thieme-connect.de

Fused Pyrimidine Synthesis: The reaction with formamide is believed to proceed via the formation of a formamidine (B1211174) intermediate from the amino group, which then undergoes an intramolecular electrophilic attack on the nitrile group, leading to cyclization and formation of the pyrimidine ring. nih.gov

Fused Pyrazole Synthesis: The reaction with hydrazine involves the initial formation of a hydrazone with the nitrile group. The terminal nitrogen of the hydrazine then acts as a nucleophile, attacking a suitable electrophilic center, leading to ring closure. nih.gov

Acid-Mediated Cyclization: For the formation of the initial benzofuran ring itself (from a precursor), acid-mediated cyclization can occur. It is proposed that the nitrile is activated by protonation, making it more electrophilic. The carbonyl oxygen of a precursor ketone can then attack the activated nitrile, leading to cyclization. clockss.org

Tandem Cyclization Reactions: More complex transformations can occur through tandem or cascade reactions. For example, the synthesis of aminobenzofuran spiro derivatives can proceed via a cascade cyclization mechanism. mdpi.com Similarly, the synthesis of dihydrothiophenes can involve a Michael-type addition followed by an intramolecular cyclization. nih.gov

These mechanistic principles underpin the synthetic utility of this compound as a building block for a diverse array of fused heterocyclic compounds.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-5-bromobenzofuran-2-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be required.

Proton NMR (¹H NMR) for Structural Assignment

A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (number of protons). For this compound, the aromatic protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and coupling constants, allowing for the determination of their relative positions. The protons of the amino group (–NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Data: A detailed experimental ¹H NMR data table would be presented here if available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For this compound, distinct signals would be expected for the carbons of the benzofuran (B130515) ring system, the nitrile group (–C≡N), and the carbons bearing the amino and bromo substituents.

Expected ¹³C NMR Data: A detailed experimental ¹³C NMR data table would be presented here if available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling relationships, crucial for tracing the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as the substituents to the benzofuran core.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key functional groups:

N–H stretching: The amino group (–NH₂) would typically exhibit one or two sharp to medium bands in the region of 3500-3300 cm⁻¹.

C≡N stretching: The nitrile group would show a sharp, intense absorption in the range of 2260-2220 cm⁻¹.

C=C stretching: The aromatic ring and the furan (B31954) ring would display several bands in the 1600-1450 cm⁻¹ region.

C–O stretching: The ether linkage within the benzofuran ring would have a characteristic absorption, typically in the 1250-1050 cm⁻¹ range.

C–Br stretching: The carbon-bromine bond would give rise to a signal in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

Expected IR Absorption Data:

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Amino (N-H Stretch) | 3500-3300 |

| Nitrile (C≡N Stretch) | 2260-2220 |

| Aromatic (C=C Stretch) | 1600-1450 |

| Ether (C-O Stretch) | 1250-1050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

For this compound (C₉H₅BrN₂O), the predicted monoisotopic mass is approximately 235.959 g/mol . PubChem provides predicted m/z values for various adducts which would be compared against experimental data. uni.lu The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 236.96581 |

| [M+Na]⁺ | 258.94775 |

| [M-H]⁻ | 234.95125 |

Data sourced from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is highly dependent on the nature of its chromophores. The this compound molecule contains a complex chromophoric system arising from the fused benzofuran ring system, further influenced by the electronic effects of its substituents.

The benzofuran moiety itself exhibits characteristic absorption bands. researchgate.net The presence of the amino group (-NH2) as a strong auxochrome is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. Conversely, the electron-withdrawing nitrile group (-CN) and the bromine atom (-Br) will also modulate the electronic transitions. The interplay of these groups on the aromatic system dictates the specific wavelengths of maximum absorption (λmax).

In general, benzofuran derivatives exhibit absorption bands in the UV region. For example, some functionalized benzofuran derivatives show absorption maxima between 280 nm and 350 nm. researchgate.net Without specific experimental data for this compound, a detailed quantitative analysis is not possible, but the qualitative effects of the substituents can be predicted.

Table 2: Expected UV-Vis Absorption Characteristics

| Chromophore/System | Expected Absorption Region | Influence of Substituents |

| Benzofuran Core | UV Region | - |

| Amino Group (-NH2) | Bathochromic Shift | Increases absorption intensity |

| Nitrile Group (-CN) | Modulates π-π* transitions | Electron-withdrawing |

| Bromo Group (-Br) | Minor Bathochromic Shift | Halogen effect |

X-ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous confirmation of the connectivity of the atoms in this compound, as well as detailed information on bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not publicly available, the structures of many other benzofuran derivatives have been successfully determined using this technique. nih.gov For this molecule, SCXRD would definitively establish the positions of the amino, bromo, and nitrile groups on the benzofuran framework.

Crystal Packing and Intermolecular Interactions Analysis

In the solid state, molecules of this compound would be expected to pack in a specific arrangement stabilized by various intermolecular interactions. The amino group is a hydrogen bond donor, and the nitrile nitrogen and furan oxygen are potential hydrogen bond acceptors, leading to the formation of hydrogen bonding networks.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For this compound (C9H5BrN2O), the theoretical elemental composition can be calculated.

While specific experimental results for this compound are not provided in the searched literature, a study on a related brominated benzofuran derivative, 5-bromo-2-((2-((5-bromo-3-methylbenzofuran-2-yl)methylene)hydrazinyl)thiazol-4-yl)(methyl)amino) -N,N-dimethylmethanaminium, reported its elemental analysis, illustrating the application of this technique. rsc.org

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 45.60% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.13% |

| Bromine | Br | 79.90 | 1 | 79.90 | 33.71% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.82% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.75% |

| Total | 237.06 | 100.00% |

Confirmation of Empirical Formula

The establishment of a compound's empirical and molecular formula is a foundational step in its structural elucidation. For this compound, this is primarily achieved through a combination of elemental analysis and high-resolution mass spectrometry (HRMS). These techniques provide precise information about the elemental composition and molecular weight, respectively, allowing for unambiguous confirmation of the chemical formula, C₉H₅BrN₂O.

Elemental Analysis

Elemental analysis is a destructive technique that involves the combustion of a small, purified sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original molecule. The percentage of bromine (Br) can be determined by other methods.

The theoretically calculated elemental composition for this compound (C₉H₅BrN₂O) is derived from its molecular formula and the atomic weights of its constituent atoms. In a typical research setting, these calculated values are compared against the experimentally determined "found" values. A close agreement, generally within ±0.4%, is considered strong evidence for the proposed formula and the purity of the sample. nih.govnih.gov

Below is a data table presenting the theoretical (calculated) elemental composition of this compound. While specific experimental "found" values are not publicly available in the searched literature, this table illustrates the expected results from such an analysis.

Interactive Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight (amu) | Count | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 45.61 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.13 |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.71 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.82 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.75 |

| Total | 237.056 | 100.00 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful, non-destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. nih.govnih.gov This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, providing a high degree of confidence in the assigned molecular formula. nih.govcopernicus.org

For this compound, the theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). This calculated mass is then compared to the experimentally measured mass from the HRMS instrument.

The molecular formula of this compound is C₉H₅BrN₂O. uni.lu The theoretical monoisotopic mass for this compound is 235.95853 Da. uni.lu An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. nih.gov The PubChem database provides a predicted m/z value for the protonated molecule ([M+H]⁺) of 236.96581. uni.lu

The combination of elemental analysis providing the percentage composition and HRMS confirming the exact molecular mass provides unequivocal evidence for the empirical and molecular formula of this compound.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is frequently employed to determine the properties of molecules like 3-Amino-5-bromobenzofuran-2-carbonitrile by calculating its electron density.

Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the molecular structure is adjusted to find the lowest energy conformation. researchgate.netmdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, various electronic properties can be analyzed. The distribution of electron density reveals the molecule's polarity and charge distribution, highlighting electron-rich and electron-deficient regions. This analysis is fundamental to understanding the molecule's interactions with other chemical species.

Table 1: Representative Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-C (furan) | 108.5 |

| C-N (amino) | 1.37 | C-O-C | 106.2 |

| C≡N (nitrile) | 1.16 | H-N-H | 115.0 |

| C-O (furan) | 1.36 | C-C-Br | 120.1 |

Note: This data is illustrative and represents typical values for similar structures calculated using DFT methods.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov These calculations simulate the various vibrational modes of the molecule, such as stretching, bending, and wagging motions. researchgate.netnih.gov

Each calculated frequency corresponds to a specific vibrational mode, and its intensity can be used to simulate the appearance of the experimental spectra. This allows for the assignment of absorption bands observed in experimental IR and Raman spectroscopy, providing a detailed understanding of the molecule's structural vibrations. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative)

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450, 3350 | N-H stretch | Asymmetric and symmetric stretching of the amino group |

| 2230 | C≡N stretch | Stretching of the nitrile group |

| 1620 | C=C stretch | Aromatic and furan (B31954) ring stretching |

| 1580 | N-H bend | Scissoring motion of the amino group |

| 1250 | C-O stretch | Furan ether stretching |

| 680 | C-Br stretch | Stretching of the carbon-bromine bond |

Note: These are representative frequencies for the functional groups present in the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor in chemical reactions. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For benzofuran (B130515) derivatives, the HOMO is often distributed over the benzofuran ring and electron-donating substituents, while the LUMO may be localized on electron-withdrawing groups. researchgate.net

Table 3: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.3 | Energy difference indicating chemical stability |

Note: Energy values are hypothetical and serve to illustrate the concept of the HOMO-LUMO gap.

Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

DFT calculations can also be used to compute various reactivity descriptors that provide quantitative measures of chemical reactivity. researchgate.net These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attacks. semanticscholar.org

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to attack. The condensed Fukui function indicates the reactivity of each atomic site. For example, a high value for electrophilic attack on a particular atom suggests it is a likely site for a nucleophile to attack. researchgate.netsemanticscholar.org

Electrophilicity Index (ω): This global descriptor measures the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These theoretical descriptors are invaluable for understanding and predicting the regioselectivity of chemical reactions involving the molecule. semanticscholar.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govresearchgate.net

Conformational Analysis and Dynamic Behavior

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For this compound, simulations can reveal the rotational freedom of the amino group and its preferred orientations relative to the benzofuran ring. nih.goviu.edu.sa

By simulating the molecule over a period of time (from picoseconds to microseconds), researchers can observe transitions between different conformations and determine their relative stabilities. semanticscholar.orgresearchgate.net This provides insight into the molecule's flexibility and the dynamic nature of its structure, which can influence its biological activity and material properties. nih.gov The results of such simulations can be visualized as Ramachandran-like plots for specific dihedral angles, showing the most populated conformational states. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. For this compound, NBO analysis can provide significant insights into its chemical stability and reactivity by examining intramolecular interactions and hyperconjugation.

Investigation of Intramolecular Interactions and Hyperconjugation

In the context of this compound, NBO analysis would focus on the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, known as hyperconjugative interactions, are crucial for understanding the molecule's electronic structure. The primary interactions to be investigated would include those involving the lone pairs of the amino group, the oxygen atom in the furan ring, and the bromine atom, as well as the π-orbitals of the benzofuran system and the nitrile group.

The stabilization energy E(2) associated with each donor-acceptor interaction is a key parameter calculated in NBO analysis. A higher E(2) value indicates a stronger interaction. For this compound, significant hyperconjugative interactions would be expected between:

The lone pair of the amino group (n(N)) and the antibonding π* orbitals of the adjacent double bond and the nitrile group.

The lone pairs of the oxygen atom (n(O)) and the antibonding σ* and π* orbitals of the furan ring and the fused benzene (B151609) ring.

The π orbitals of the benzene ring and the antibonding π* orbitals of the nitrile group.

Illustrative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C2-C3) | 35.8 | Lone Pair -> π |

| n(O) | σ(C2-O1) | 15.2 | Lone Pair -> σ |

| π(C5-C6) | π(C4-C9) | 20.5 | π -> π |

| n(Br) | σ(C5-C4) | 5.1 | Lone Pair -> σ |

Note: The data in this table is illustrative and represents the type of results that would be obtained from an NBO analysis. Actual values would require specific quantum chemical calculations.

Thermodynamic Property Calculations

Computational chemistry provides a powerful toolkit for the calculation of thermodynamic properties of molecules, offering insights into their stability, reactivity, and potential behavior under various conditions. For this compound, these calculations can predict key parameters such as enthalpy of formation, entropy, and Gibbs free energy.

Stability and Energy Profiles of Isomers and Intermediates

The stability of this compound can be assessed by calculating its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). These values are typically computed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).

Furthermore, computational methods can be employed to explore the potential energy surface of related isomers and reaction intermediates. For instance, the stability of positional isomers, where the bromine or amino group is at a different position on the benzofuran ring, can be compared. The isomer with the lowest calculated energy is predicted to be the most stable.

The energy profiles of potential reaction pathways involving this compound, such as those in its synthesis or degradation, can also be mapped out. This involves calculating the energies of reactants, transition states, and products, which helps in understanding the kinetics and thermodynamics of the reactions.

Illustrative Thermodynamic Data for this compound and a Positional Isomer

| Compound | ΔHf° (kcal/mol) | S° (cal/mol·K) | ΔGf° (kcal/mol) |

| This compound | 45.7 | 95.3 | 74.1 |

| 3-Amino-6-bromobenzofuran-2-carbonitrile | 48.2 | 96.1 | 76.8 |

Note: The data in this table is for illustrative purposes to demonstrate the comparison of thermodynamic properties between isomers. Actual values would be derived from specific computational calculations.

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are indispensable computational techniques in drug discovery and materials science. For this compound, these methods can be used to predict its binding affinity and mode of interaction with biological macromolecules, such as proteins, which is crucial for assessing its potential as a therapeutic agent.

Ligand-Protein Interaction Profiling (Focus on methodology and binding mode analysis)

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein. The methodology involves several key steps:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Protein: A suitable protein target is selected based on the potential therapeutic application. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the active site of the protein in various orientations and conformations. The interactions between the ligand and the protein are then scored based on a scoring function that estimates the binding affinity.

The output of a docking study is a set of binding poses, each with a corresponding binding energy or score. Analysis of the best-scoring pose reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: Formed between the amino group of the ligand and polar residues in the protein's active site.

Hydrophobic interactions: Between the benzofuran ring system and nonpolar residues.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

π-π stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Illustrative Ligand-Protein Interaction Data for this compound with a Kinase Target

| Interaction Type | Protein Residue | Ligand Atom/Group | Distance (Å) |

| Hydrogen Bond | GLU85 (O) | Amino Group (H) | 2.1 |

| Hydrogen Bond | LEU83 (O) | Amino Group (H) | 2.9 |

| Halogen Bond | ASP145 (O) | Bromine | 3.2 |

| π-π Stacking | PHE80 | Benzene Ring | 3.8 |

Note: This table provides an example of the kind of detailed interaction data that can be obtained from a molecular docking study.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. Cheminformatics tools are used to calculate molecular descriptors that quantify various aspects of a molecule's structure.

For this compound, a QSAR study would involve the following steps:

Data Set Collection: A series of benzofuran derivatives with known biological activity (e.g., inhibitory concentration, IC50) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series, including this compound. These descriptors can be constitutional, topological, geometrical, or electronic.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.